Sulamserod

Description

Properties

IUPAC Name |

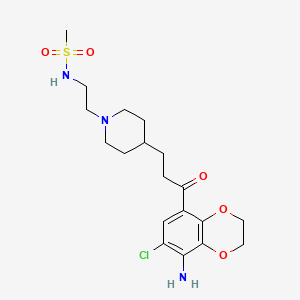

N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClN3O5S/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19/h12-13,22H,2-11,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUGBCTWXCXBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176382 | |

| Record name | Sulamserod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219757-90-1 | |

| Record name | Sulamserod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219757901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulamserod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULAMSEROD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73EBX462X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Suramin in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Suramin, a polysulfonated naphthylurea originally developed as an anti-parasitic agent, has garnered significant interest in oncology for its pleiotropic anti-cancer activities. This technical guide provides a comprehensive overview of the core mechanisms by which suramin exerts its effects on cancer cells. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this complex molecule. This document synthesizes in vitro and in vivo data, presenting quantitative findings in structured tables, detailing experimental methodologies for key assays, and visualizing complex biological pathways and workflows using Graphviz diagrams. The core mechanisms discussed include the inhibition of growth factor signaling, modulation of angiogenesis, interference with DNA topoisomerases, and disruption of cellular metabolism.

Inhibition of Growth Factor Signaling

A primary and extensively studied mechanism of suramin's anti-cancer action is its ability to competitively inhibit the binding of various growth factors to their cell surface receptors. This interference disrupts downstream signaling cascades that are crucial for tumor cell proliferation, survival, and migration.

Suramin's polyanionic nature allows it to interact with the positively charged heparin-binding domains of many growth factors and their receptors, effectively blocking the ligand-receptor interaction. Key growth factor signaling pathways affected by suramin include:

-

Platelet-Derived Growth Factor (PDGF): Suramin binds to PDGF, preventing it from binding to its receptor (PDGFR)[1][2].

-

Epidermal Growth Factor (EGF): Suramin inhibits the binding of EGF to its receptor (EGFR)[3]. However, some studies have reported a biphasic effect, with low concentrations of suramin potentially enhancing EGF receptor affinity[4]. In some contexts, suramin can paradoxically activate the EGFR pathway by inducing the release of membrane-bound TGF-α[5].

-

Vascular Endothelial Growth Factor (VEGF): Suramin is a potent inhibitor of VEGF, a key regulator of angiogenesis. It has been shown to bind to the heparin-binding domain of VEGF.

-

Fibroblast Growth Factor (FGF): Suramin blocks the interaction between FGF1 and its receptor (FGFR).

-

Transforming Growth Factor-beta (TGF-β): Suramin has been shown to inhibit the binding of TGF-β to its receptors.

-

Insulin-like Growth Factor (IGF): Suramin can inhibit the binding of IGF-1 to its receptor.

The inhibition of these pathways leads to a reduction in downstream signaling through cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways, ultimately resulting in decreased cell proliferation and survival.

Quantitative Data: Inhibition of Growth Factor-Mediated Processes

| Target/Process | Cell Line/System | IC50 / Kd | Reference |

| PDGF Binding | Balb/c 3T3 cell membranes | ~60 µM (IC50) | |

| EGF Binding | T24 urothelial carcinoma | ~300 µM (IC50) | |

| HT1376 urothelial carcinoma | ~100 µM (IC50) | ||

| Human Meningioma Sections | 3.2 x 10⁻⁴ M (IC50) | ||

| VEGF Receptor (KDR) Inhibition | In vitro kinase assay | - | |

| VEGFR2 | 25 µM (Kd) | ||

| bFGF Binding (low affinity) | Bovine Capillary Endothelial (BCE) cells | 24.3 µg/ml (IC50) | |

| bFGF Binding (high affinity) | Bovine Capillary Endothelial (BCE) cells | 71.5 µg/ml (IC50) | |

| IGF-1 Binding | T24 & HT1376 urothelial carcinoma | ~60 µM (IC50) |

Signaling Pathway Diagram

Figure 1: Inhibition of Growth Factor Signaling by Suramin.

Anti-Angiogenic Effects

Suramin's ability to inhibit angiogenesis, the formation of new blood vessels, is a critical component of its anti-tumor activity. This effect is largely a consequence of its inhibition of pro-angiogenic growth factors, most notably VEGF and FGF. By blocking these signaling pathways, suramin prevents endothelial cell proliferation, migration, and tube formation, which are essential steps in angiogenesis.

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis.

Materials:

-

Fertilized chicken eggs (e.g., White Leghorn)

-

Egg incubator

-

Sterile phosphate-buffered saline (PBS)

-

Suramin solution of desired concentrations

-

Thermanox coverslips or filter paper discs

-

Stereomicroscope

-

Ethanol (70%)

-

Sterile forceps and scissors

Procedure:

-

Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

-

On day 3, create a small window in the eggshell over the air sac to expose the CAM.

-

Prepare sterile Thermanox coverslips or filter paper discs soaked with the desired concentration of suramin or vehicle control.

-

Gently place the coverslip/disc onto the CAM.

-

Seal the window with sterile tape and return the eggs to the incubator.

-

After 48-72 hours, open the window and observe the CAM under a stereomicroscope.

-

Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the coverslip/disc. A reduction in vessel branching in the suramin-treated group compared to the control indicates anti-angiogenic activity.

Experimental Workflow Diagram

References

- 1. Suramin binds to platelet-derived growth factor and inhibits its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suramin inhibits binding and degradation of platelet-derived growth factor in arterial smooth muscle cells but does not interfere with autocrine stimulation of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suramin inhibits the growth of non-small-cell lung cancer cells that express the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biphasic effects of suramin on125I-epidermal growth factor binding to human meningiomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suramin, an experimental chemotherapeutic drug, activates the receptor for epidermal growth factor and promotes growth of certain malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Targets of Suramin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suramin is a polysulfonated naphthylurea that has been in clinical use for nearly a century, initially as an antiparasitic agent for the treatment of African trypanosomiasis (sleeping sickness) and onchocerciasis. Its therapeutic utility has been explored in a much wider context, including oncology and virology, owing to its polypharmacological nature. This technical guide provides a comprehensive overview of the known molecular targets of suramin, presenting quantitative data on its inhibitory activities, detailing the experimental methodologies used to elucidate these interactions, and visualizing the complex signaling pathways and experimental workflows involved. This document is intended to serve as a detailed resource for researchers and professionals in drug development seeking to understand and leverage the multifaceted mechanism of action of suramin.

Introduction

Suramin's broad spectrum of biological activity stems from its ability to interact with a multitude of extracellular and intracellular proteins. Its highly anionic nature facilitates binding to positively charged domains on protein surfaces, often competing with natural ligands such as growth factors and nucleotides. This guide systematically categorizes and details the molecular targets of suramin, providing a foundation for further research and therapeutic development.

Key Molecular Targets and Quantitative Inhibition Data

Suramin's promiscuity as a drug is evident from the wide array of proteins it targets. The following sections and tables summarize the key molecular targets and the associated quantitative data on suramin's inhibitory potency.

Purinergic Receptors (P2X and P2Y)

Suramin is a well-established antagonist of P2 purinergic receptors, which are involved in a variety of physiological processes, including neurotransmission, inflammation, and platelet aggregation.

Table 1: Inhibition of P2X Receptors by Suramin

| Receptor Subtype | Species | Assay Type | IC50 / Ki | Reference |

| P2X1 | Human | - | IC50: 2.5 µM | [1] |

| P2X2 | Rat | Electrophysiology | IC50: 10-30 µM | [2] |

| P2X3 | Human | - | IC50: 10 µM | [1] |

| P2X7 | Mouse | Electrophysiology | IC50: 40 µM | [3] |

Table 2: Inhibition of P2Y Receptors by Suramin

| Receptor Subtype | Species | Assay Type | pA2 / IC50 | Reference |

| P2Y (turkey erythrocyte) | Turkey | Phospholipase C stimulation | pA2: 5.77 | [4] |

| P2U (human) | Human | Phospholipase C stimulation | Apparent pA2: 4.32 | |

| P2Y2 | Human | Calcium release | IC50: 58 µM |

Enzymes of DNA and RNA Metabolism

Suramin interferes with nucleic acid metabolism by inhibiting a range of critical enzymes, a mechanism central to its anticancer and antiviral properties.

Table 3: Inhibition of DNA/RNA Processing Enzymes by Suramin

| Enzyme | Organism/Virus | Assay Type | IC50 / Ki | Reference |

| DNA Polymerase α | Human (HeLa cells) | DNA synthesis | IC50: 8 µM | |

| DNA Polymerase δ | Human (HeLa cells) | DNA synthesis | IC50: 36 µM | |

| DNA Polymerase β | Human (HeLa cells) | DNA synthesis | IC50: 90 µM | |

| Reverse Transcriptase | Oncornaviruses | Enzyme activity | 50% inhibition at 0.1-1 µg/ml | |

| DNA Topoisomerase II | Yeast | Decatenation/Relaxation | IC50: ~5 µM | |

| DNA Topoisomerase II | Human (lung cancer cells) | Catalytic activity | IC50: ~100 µg/ml | |

| NS3 Helicase | Dengue Virus | Fluorescence-based | Ki: 0.75 µM |

Growth Factor Receptor Signaling

Suramin is known to inhibit the binding of various growth factors to their receptors, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival.

Table 4: Inhibition of Growth Factor-Mediated Processes by Suramin

| Growth Factor Pathway | Cell Line | Assay Type | IC50 / Effect | Reference |

| PDGF-induced Ca2+ release | Swiss 3T3 fibroblasts | Intracellular Ca2+ measurement | IC50: ~40 µM | |

| VEGF-induced mitogenicity | Cultured endothelial cells | [3H]thymidine incorporation | Dose-dependent inhibition |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the investigation of suramin's interactions with its molecular targets.

Topoisomerase II Decatenation Assay

This assay assesses the ability of DNA topoisomerase II to separate catenated (interlinked) DNA circles, a process that is inhibited by suramin.

-

Materials:

-

Purified DNA topoisomerase II

-

Kinetoplast DNA (kDNA), a network of catenated DNA minicircles

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Suramin at various concentrations

-

Loading buffer (containing glycerol and a tracking dye)

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

-

Procedure:

-

Prepare reaction mixtures containing reaction buffer, kDNA, and varying concentrations of suramin.

-

Initiate the reaction by adding purified topoisomerase II to each mixture.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Add loading buffer to the samples and load them onto an agarose gel.

-

Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles. Catenated DNA remains in the well or migrates slowly, while decatenated circles migrate faster into the gel.

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light. The inhibition of decatenation is observed as a decrease in the amount of decatenated DNA circles with increasing suramin concentrations.

-

Fluorescence-Based Helicase Activity Assay

This high-throughput assay measures the unwinding of a duplex RNA substrate by a helicase, an activity inhibited by suramin.

-

Materials:

-

Purified helicase enzyme (e.g., Dengue Virus NS3)

-

Duplex RNA substrate with a fluorophore on one strand and a quencher on the complementary strand. When the duplex is unwound, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Assay buffer (specific to the helicase being studied)

-

Suramin at various concentrations

-

384-well plates

-

Fluorescence plate reader

-

-

Procedure:

-

Dispense the duplex RNA substrate and assay buffer into the wells of a 384-well plate.

-

Add varying concentrations of suramin to the wells.

-

Initiate the reaction by adding the purified helicase enzyme.

-

Incubate the plate at the optimal temperature for the enzyme.

-

Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

-

The rate of increase in fluorescence is proportional to the helicase activity. The inhibitory effect of suramin is determined by the reduction in the rate of fluorescence increase.

-

Reverse Transcriptase Inhibition Assay

This assay quantifies the activity of reverse transcriptase, an essential enzyme for retroviruses, and its inhibition by suramin.

-

Materials:

-

Purified reverse transcriptase (e.g., from HIV-1)

-

Template-primer (e.g., poly(rA)-oligo(dT))

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)

-

Radiolabeled or fluorescently labeled dNTPs (e.g., [3H]-dTTP)

-

Suramin at various concentrations

-

Trichloroacetic acid (TCA) for precipitation

-

Glass fiber filters

-

Scintillation counter or fluorescence detector

-

-

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, template-primer, labeled dNTPs, and varying concentrations of suramin.

-

Initiate the reaction by adding the purified reverse transcriptase.

-

Incubate the reactions at 37°C.

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol to remove unincorporated dNTPs.

-

Measure the radioactivity or fluorescence of the filters using a scintillation counter or fluorescence detector.

-

The amount of incorporated labeled dNTP is proportional to the reverse transcriptase activity. The inhibitory effect of suramin is calculated from the reduction in incorporated label.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by suramin and the workflows of the experimental protocols described above.

Caption: Inhibition of P2X and P2Y receptor signaling pathways by Suramin.

Caption: Inhibition of growth factor receptor signaling by Suramin.

Caption: Experimental workflow for a topoisomerase II decatenation assay.

Conclusion

Suramin's complex pharmacology, characterized by its interaction with a multitude of molecular targets, presents both challenges and opportunities for drug development. Its ability to modulate diverse signaling pathways underscores its potential in treating a range of diseases beyond its original indications. This technical guide provides a consolidated resource of its known molecular interactions, quantitative inhibitory data, and the experimental methodologies used for their characterization. A thorough understanding of these molecular targets is crucial for designing novel therapeutic strategies that harness the unique properties of suramin and for the development of more selective and potent analogues with improved therapeutic indices. Further research into the intricate mechanisms of suramin's action will undoubtedly continue to unveil new therapeutic possibilities.

References

- 1. news-medical.net [news-medical.net]

- 2. Inhibition mechanism of the recombinant rat P2X(2) receptor in glial cells by suramin and TNP-ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characteristics of ATP-induced current through P2X7 receptor in NG108-15 cells: unique antagonist sensitivity and lack of pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Suramin's Role in Purinergic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suramin, a polysulfonated naphthylurea, has a long history as an antiparasitic agent. However, its broad-spectrum activity as a non-selective antagonist of purinergic P2 receptors has garnered significant interest in the scientific community. This technical guide provides an in-depth exploration of suramin's role in purinergic signaling pathways. It details its mechanism of action, presents quantitative data on its interaction with various P2X and P2Y receptor subtypes, outlines key experimental protocols for its characterization, and visualizes the complex signaling cascades it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of targeting purinergic signaling.

Introduction to Purinergic Signaling and Suramin

Purinergic signaling is a fundamental extracellular communication system mediated by purine and pyrimidine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine. These signaling molecules act on specific purinergic receptors, broadly classified into P1 receptors (adenosine-sensitive) and P2 receptors (ATP/ADP/UTP/UDP-sensitive). P2 receptors are further subdivided into two main families:

-

P2X Receptors: Ligand-gated ion channels that mediate fast, excitatory neurotransmission and inflammatory responses.[1] Upon activation by ATP, they open a channel permeable to cations like Na+, K+, and Ca2+.[2]

-

P2Y Receptors: G protein-coupled receptors (GPCRs) that modulate a wide array of physiological processes, including platelet aggregation, muscle contraction, and immune responses.[1] They couple to various G proteins to initiate downstream signaling cascades.

Suramin acts as a direct, competitive or non-competitive antagonist at many of these P2 receptors, making it a valuable, albeit non-selective, tool for studying purinergic signaling. Its ability to inhibit these pathways has led to investigations into its potential therapeutic applications for a range of conditions, including cancer, viral diseases, and neurological disorders such as autism spectrum disorder.

Mechanism of Action of Suramin

Suramin's primary mechanism of action in the context of purinergic signaling is the blockade of P2 receptors. It is a large, highly charged molecule that is thought to interact with the extracellular domains of these receptors, thereby preventing the binding of their endogenous nucleotide ligands. The nature of this antagonism can vary depending on the specific receptor subtype and the experimental conditions.

Antagonism of P2X Receptors

At P2X receptors, suramin generally acts as a competitive or non-competitive antagonist, inhibiting the influx of cations upon ATP binding. The sensitivity of different P2X subtypes to suramin varies significantly. For instance, it is a potent antagonist at P2X1, P2X2, and P2X3 receptors, while P2X4 is notably less sensitive.

Antagonism of P2Y Receptors

Suramin also antagonizes several P2Y receptor subtypes, including P2Y1, P2Y2, and P2Y11. By blocking these GPCRs, suramin inhibits the activation of downstream signaling pathways, such as the phospholipase C (PLC) pathway, which leads to the mobilization of intracellular calcium.

Quantitative Data: Suramin's Potency at P2 Receptors

The following tables summarize the inhibitory potency of suramin and its analogs at various human and rat P2 receptor subtypes. This data is crucial for designing experiments and interpreting results.

Table 1: Inhibitory Potency (IC50) of Suramin and Analogs at P2X Receptors

| Compound | Receptor Subtype | Species | IC50 (nM) | Reference |

| Suramin | P2X1 | Human | ~1,000 | |

| P2X2 | Rat | ~10,000 | ||

| P2X3 | Human | 28,900 | ||

| P2X5 | Rat | ~500 | ||

| NF023 | P2X1 | Human | 210 | |

| P2X3 | Human | 28,900 | ||

| NF279 | P2X1 | Rat | 19 | |

| P2X2 | Rat | 760 | ||

| P2X3 | Rat | 1,620 | ||

| NF449 | rP2X1 | Rat | 0.28 | |

| rP2X2 | Rat | 47,000 | ||

| rP2X3 | Rat | 1,820 | ||

| rP2X4 | Rat | >300,000 |

Table 2: Inhibitory Potency (Ki and pA2) of Suramin at P2Y Receptors

| Compound | Receptor Subtype | Species | Parameter | Value | Reference |

| Suramin | t-P2Y | Turkey | pA2 | 5.77 ± 0.11 | |

| h-P2U (P2Y2/4) | Human | pA2 | 4.32 ± 0.13 | ||

| P2Y1 | Human | pKi | ~5.0 | ||

| P2Y2 | Human | pIC50 | ~4.5 | ||

| P2Y11 | Human | pIC50 | ~5.6 | ||

| P2Y12 | Human | pIC50 | ~5.1 | ||

| P2Y13 | Human | pKi | ~5.0 |

Experimental Protocols

Characterizing the antagonistic properties of suramin at purinergic receptors involves a variety of in vitro techniques. Below are detailed methodologies for key experiments.

Schild Analysis for Determining Competitive Antagonism

Schild analysis is a classical pharmacological method used to determine the affinity of a competitive antagonist.

Objective: To determine the dissociation constant (KB) of suramin for a specific P2 receptor.

Methodology:

-

Cell Culture and Receptor Expression: Culture a suitable cell line (e.g., HEK293, CHO) heterologously expressing the P2 receptor subtype of interest.

-

Agonist Concentration-Response Curves: Generate a concentration-response curve for a selective agonist (e.g., ATP for P2X receptors, ADP for P2Y1) in the absence of suramin. The response can be measured as changes in intracellular calcium (for P2Y receptors) or whole-cell currents (for P2X receptors).

-

Incubation with Suramin: Incubate the cells with increasing concentrations of suramin for a predetermined equilibration time.

-

Agonist Concentration-Response Curves in the Presence of Suramin: For each concentration of suramin, generate a new agonist concentration-response curve. A competitive antagonist will cause a parallel rightward shift of the curve without affecting the maximum response.

-

Data Analysis:

-

Calculate the dose ratio (r), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.

-

Construct a Schild plot by plotting log(r-1) on the y-axis against the log of the molar concentration of suramin on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity. The pA2 is an estimate of the pKB, the negative logarithm of the antagonist's dissociation constant.

-

Radioligand Binding Assay

Radioligand binding assays are used to directly measure the binding of a radiolabeled ligand to its receptor.

Objective: To determine if suramin competes for the same binding site as a known radiolabeled agonist or antagonist.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target P2 receptor.

-

Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [α-³²P]ATP) in the presence of increasing concentrations of unlabeled suramin.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the suramin concentration. The IC50 value (the concentration of suramin that inhibits 50% of specific radioligand binding) can be determined. A competitive interaction is suggested if suramin displaces the radioligand.

Calcium Imaging using Fura-2 AM

This technique is used to measure changes in intracellular calcium concentration ([Ca²⁺]i), a common downstream effect of P2Y receptor activation.

Objective: To assess the inhibitory effect of suramin on agonist-induced calcium mobilization.

Methodology:

-

Cell Preparation: Plate cells expressing the P2Y receptor of interest onto glass coverslips.

-

Dye Loading: Load the cells with the ratiometric calcium indicator Fura-2 AM. The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside.

-

Baseline Measurement: Place the coverslip in a perfusion chamber on an inverted fluorescence microscope. Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm. Establish a stable baseline fluorescence ratio (F340/F380).

-

Agonist Stimulation: Perfuse the cells with a known concentration of a P2Y receptor agonist and record the change in the F340/F380 ratio, which corresponds to an increase in [Ca²⁺]i.

-

Inhibition by Suramin: Pre-incubate the cells with suramin for a defined period and then stimulate with the agonist in the continued presence of suramin. A reduction or abolition of the calcium response indicates an inhibitory effect of suramin.

-

Data Analysis: Quantify the peak change in the fluorescence ratio in the absence and presence of different concentrations of suramin to determine its IC50 value.

Signaling Pathways Modulated by Suramin

By antagonizing P2 receptors, suramin disrupts their downstream signaling cascades.

P2Y Receptor Signaling

Many P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) couple to Gq/11 proteins. Antagonism of these receptors by suramin inhibits the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This prevents the IP3-mediated release of Ca²⁺ from the endoplasmic reticulum and the DAG-mediated activation of protein kinase C (PKC).

References

A Century of Suramin: A Technical Guide to its Historical Research Trajectory

Foreword: This technical guide provides a comprehensive historical overview of Suramin research for researchers, scientists, and drug development professionals. From its origins as a treatment for African sleeping sickness to its investigation in modern diseases, this document details the key milestones, experimental findings, and evolving understanding of this multifaceted molecule.

Discovery and Early Development

Suramin, a polysulfonated naphthylurea, was first synthesized in 1916 by Oskar Dressel, Richard Kothe, and Bernhard Heymann at the German company Bayer.[1][2] The development of Suramin, initially codenamed Bayer 205, was the culmination of a medicinal chemistry program that originated from the antitrypanosomal activity of the dye trypan blue, which was synthesized by Paul Ehrlich in 1904.[2] For commercial and strategic reasons, Bayer kept the chemical structure of Suramin a secret until it was elucidated and published in 1924 by Ernest Fourneau and his team at the Pasteur Institute.

The primary impetus for Suramin's development was the urgent need for effective treatments for African sleeping sickness (human African trypanosomiasis), a devastating epidemic in parts of Africa during the early 20th century.[3][4] The drug was also investigated for the treatment of animal trypanosomiasis.

Initial Therapeutic Applications: Antiparasitic Activity

Suramin was introduced for the treatment of African sleeping sickness around 1922 and quickly became a cornerstone of therapy for the early stage of the disease caused by Trypanosoma brucei rhodesiense. It was effective in the hemolymphatic stage before the parasite had invaded the central nervous system, as Suramin does not cross the blood-brain barrier. It was also used in the treatment of onchocerciasis (river blindness).

Quantitative Data: Early Clinical Efficacy in Trypanosomiasis

| Study/Report (Year) | Disease | Dosage Regimen | Number of Cases | Efficacy/Outcome | Reference |

| Observations on 719 Cases (1933) | Rhodesian Sleeping Sickness | 5 g total in 1 g weekly doses | 719 | 73.5% recovery in early-stage cases | |

| WHO Recommended (Modern) | T. b. rhodesiense (early stage) | Test dose (4-5 mg/kg) then 5 weekly doses of 20 mg/kg (max 1g) | N/A | Standard first-line treatment |

Evolution of Mechanistic Understanding

The mechanism of action of Suramin has been a subject of investigation for decades, revealing a complex polypharmacology.

Antiviral Research: Inhibition of Reverse Transcriptase

In the mid-20th century, the antiviral properties of Suramin became a focus of research. A pivotal discovery was its ability to inhibit reverse transcriptase, the enzyme crucial for the replication of retroviruses. This finding provided the rationale for testing Suramin against the human immunodeficiency virus (HIV) in the 1980s. While it showed in vitro efficacy in protecting T cells from HIV infection and reduced viral burden in some AIDS patients, it did not lead to immunological or clinical improvement and was ultimately abandoned for this indication due to toxicity.

Anticancer Research: Inhibition of Growth Factor Signaling

The 1980s also saw the exploration of Suramin as an anticancer agent. Research demonstrated that Suramin could inhibit the binding of various growth factors to their receptors, including platelet-derived growth factor (PDGF), epidermal growth factor (EGF), and fibroblast growth factor (FGF). This interference with growth factor signaling, which is often dysregulated in cancer, provided a novel mechanism for its potential antineoplastic activity.

Purinergic Signaling Antagonism and Autism Spectrum Disorder

More recently, research has focused on Suramin's role as a non-selective antagonist of purinergic receptors (P2X and P2Y). This mechanism is central to the "Cell Danger Response" hypothesis, which posits that a persistent metabolic stress response contributes to the pathophysiology of conditions like Autism Spectrum Disorder (ASD). The inhibition of purinergic signaling by Suramin is thought to interrupt this chronic response.

Key Experimental Protocols

Reverse Transcriptase Inhibition Assay (1980s)

-

Enzyme and Template-Primer Preparation: Purified reverse transcriptase from a retrovirus (e.g., HIV-1) was used. A synthetic template-primer, such as poly(rC)•oligo(dG), was prepared to initiate DNA synthesis.

-

Inhibition Assay: The reverse transcriptase enzyme was incubated with the template-primer and a mixture of deoxynucleotide triphosphates (dNTPs), one of which was radiolabeled (e.g., [³H]dGTP).

-

Suramin Addition: Varying concentrations of Suramin were added to the reaction mixture to determine its inhibitory effect.

-

Quantification of DNA Synthesis: The amount of newly synthesized DNA was quantified by measuring the incorporation of the radiolabeled dNTP. A reduction in radioactivity in the presence of Suramin indicated inhibition of the enzyme.

-

Data Analysis: The concentration of Suramin required to achieve 50% inhibition (IC50) was calculated to determine its potency as a reverse transcriptase inhibitor.

Growth Factor Binding Inhibition Assay

The protocol to determine Suramin's effect on growth factor binding generally followed these steps:

-

Cell Culture: A suitable cell line expressing the receptor of interest (e.g., urothelial carcinoma cells for EGF receptor) was cultured.

-

Radiolabeling of Growth Factor: The growth factor (e.g., EGF) was radiolabeled, typically with Iodine-125 (¹²⁵I).

-

Binding Assay: The cultured cells were incubated with the ¹²⁵I-labeled growth factor in the presence of varying concentrations of Suramin.

-

Washing and Lysis: After incubation, the cells were washed to remove unbound radiolabeled growth factor. The cells were then lysed to release the bound ligand-receptor complexes.

-

Quantification: The amount of bound ¹²⁵I-labeled growth factor was measured using a gamma counter. A decrease in radioactivity with increasing Suramin concentration indicated inhibition of binding.

-

Data Analysis: The concentration of Suramin that produced half-maximal inhibition of binding was determined.

Suramin Autism Treatment-1 (SAT-1) Trial Protocol

The SAT-1 trial was a small, phase I/II, double-blind, placebo-controlled study with the following key methodological aspects:

-

Participants: 10 male subjects with Autism Spectrum Disorder, aged 5-14 years, were matched into five pairs based on age, IQ, and autism severity.

-

Randomization: Within each pair, one participant was randomized to receive a single intravenous infusion of Suramin (20 mg/kg), and the other received a saline placebo.

-

Primary Outcomes: The primary outcome measures were the Autism Diagnostic Observation Schedule, 2nd Edition (ADOS-2) comparison scores and the Expressive One-Word Picture Vocabulary Test (EOWPVT).

-

Secondary Outcomes: These included the Aberrant Behavior Checklist (ABC), Autism Treatment Evaluation Checklist (ATEC), Repetitive Behavior Questionnaire (RBQ), and Clinical Global Impression (CGI) questionnaire.

-

Safety Monitoring: Blood levels of Suramin were monitored, and safety was assessed through physical examinations and laboratory tests.

Quantitative Data from Later Clinical Investigations

Phase I/II Clinical Trials in Advanced Cancer

| Trial/Study | Cancer Type | Dosing Schedule | Key Findings/Toxicities | Reference |

| Phase I Study (Intermittent Infusion) | Advanced Cancers (including Prostate) | Dose-escalation from 400 mg/m² to 2,080 mg/m² on days 1, 2, 8, and 9 of a 28-day cycle. | Dose-limiting toxicities (DLT) at 1,730 mg/m² included malaise, neurotoxicity, pericardial effusion, and coagulopathy. | |

| Phase I Study (Monthly/Twice-Monthly) | Advanced Cancer | Dose-escalation on a once- or twice-monthly schedule. | Maximum tolerated dose identified as 1440 mg/m². DLTs included fatigue, neuropathy, and anorexia. | |

| Phase I Trial (Intravesical) | Superficial Bladder Cancer | Dose-escalation from 10-150 mg/ml in 60 ml saline, weekly for 6 weeks. | Minimal systemic absorption and lack of toxicity. Recommended dose for Phase II trials: 100 mg/ml. | |

| Phase I/II Trial (with Paclitaxel) | Metastatic Breast Cancer | Weekly Suramin with weekly paclitaxel (80 mg/m²). | Suramin plasma concentrations of 10–50 µM achieved. Objective response rate of 23%. |

Suramin Autism Treatment-1 (SAT-1) Trial Results

| Outcome Measure | Suramin Group (n=5) | Placebo Group (n=5) | p-value | Reference |

| ADOS-2 Comparison Score Change | -1.6 ± 0.55 | No change | 0.0028 | |

| Blood Suramin Level (2 days) | 12 ± 1.5 µmol/L | N/A | N/A | |

| Blood Suramin Level (6 weeks) | 1.5 ± 0.5 µmol/L | N/A | N/A |

Visualizing Suramin's Mechanisms of Action

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by Suramin.

Caption: Inhibition of Growth Factor Signaling by Suramin.

Caption: Antagonism of Purinergic Signaling by Suramin.

Experimental Workflow Diagram

Caption: Workflow of the Suramin Autism Treatment-1 (SAT-1) Trial.

Conclusion

The history of Suramin research is a remarkable journey that spans over a century, from its targeted development for a specific parasitic disease to its broader investigation based on an expanding understanding of its molecular interactions. Its polypharmacology, once a source of complexity and side effects, has also been the driver of its exploration into diverse therapeutic areas. While its clinical utility has been established for trypanosomiasis, its potential in other indications remains an area of active research. This guide provides a historical and technical foundation for future investigations into this intriguing and enduring molecule.

References

Suramin as an Inhibitor of Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suramin, a polysulfonated naphthylurea developed in the early 20th century, is a potent, reversible inhibitor of reverse transcriptase (RT), the hallmark enzyme of retroviruses. Its mechanism of action involves competitive inhibition with respect to the template-primer binding site on the enzyme. While its lack of specificity and associated toxicities have limited its clinical use as an antiretroviral agent, suramin remains a critical tool in virological research for studying the mechanisms of reverse transcription. This guide provides an in-depth overview of suramin's inhibitory action, quantitative data on its efficacy against various retroviral RTs, a detailed experimental protocol for assessing its inhibitory activity, and visual diagrams of the underlying molecular and experimental processes.

Mechanism of Action

Suramin exerts its inhibitory effect on reverse transcriptase through a competitive binding mechanism.[1][2] Kinetic studies have demonstrated that suramin competes directly with the nucleic acid template-primer for the enzyme's binding site.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators after being incorporated into the nascent DNA strand, suramin prevents the initial binding of the template that is necessary for DNA synthesis to begin.

The molecule's highly negative charge, owing to its six sulfonate groups, is thought to facilitate its interaction with the positively charged amino acid residues within the template-primer binding cleft of the reverse transcriptase enzyme. This binding physically occludes the RNA or DNA template, thereby preventing the formation of a productive enzyme-template-primer complex and halting DNA polymerization. While effective, this mechanism is not specific; suramin is known to bind to a multitude of other proteins, including various DNA and RNA polymerases, which contributes to its broad biological activity and toxicity.[3]

Quantitative Inhibition Data

Suramin has demonstrated potent inhibitory activity against reverse transcriptases from a variety of retroviruses. The table below summarizes key quantitative data, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The Ki value for Rauscher Murine Leukemia Virus RT provides a precise measure of affinity, while the IC50 range for other oncornaviruses reflects the concentration needed to reduce enzyme activity by 50% under specific assay conditions.

| Enzyme (Viral Source) | Inhibition Parameter | Value (Molar) | Value (µg/ml) | Reference |

| Rauscher Murine Leukemia Virus (RLV) RT | Ki | 0.54 µM | ~0.78 | |

| Oncornaviruses (general) | IC50 | ~0.07 - 0.7 µM* | 0.1 - 1.0 | |

| Human Immunodeficiency Virus Type 1 (HIV-1) RT | - | Potent Inhibition Reported | - |

*Note: The molar concentration range for oncornaviruses is an approximation calculated from the reported µg/ml range and the molecular weight of suramin (1429.2 g/mol ). Specific values may vary based on the specific virus and assay conditions.

Experimental Protocol: Non-Radioactive RT Inhibition Assay

This protocol details a common, non-radioactive, colorimetric method for determining the inhibitory activity of compounds like suramin against a specific reverse transcriptase. The assay is based on a sandwich ELISA principle.

3.1. Principle

Reverse transcriptase synthesizes a DNA strand using a provided poly(A) template and oligo(dT) primer. During this synthesis, biotin-labeled dUTP and digoxigenin (DIG)-labeled dUTP are incorporated into the nascent DNA strand. The biotinylated DNA product is then captured on a streptavidin-coated microplate. The incorporated DIG is subsequently detected by an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction with a substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The intensity of the color is directly proportional to the RT activity, and a reduction in color in the presence of an inhibitor indicates its potency.

3.2. Materials

-

Recombinant Reverse Transcriptase (e.g., from HIV-1, AMV, or M-MuLV)

-

Streptavidin-coated 96-well microplate

-

Suramin (or other test inhibitor)

-

Reaction Buffer (Tris-HCl, KCl, MgCl2, DTT)

-

Template/Primer: Poly(A) x oligo(dT)15

-

Nucleotide Mix: dATP, dCTP, dGTP, dTTP, Biotin-dUTP, DIG-dUTP

-

Lysis Buffer (for stopping the reaction)

-

Washing Buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-DIG-POD antibody conjugate

-

Conjugate Dilution Buffer

-

Peroxidase Substrate (e.g., ABTS)

-

Stop Solution (e.g., 1% SDS)

-

Microplate reader (405 nm or appropriate wavelength for substrate)

3.3. Methodology

-

Preparation of Reagents: Prepare serial dilutions of suramin in the appropriate solvent (e.g., sterile water) to create a range of test concentrations. Prepare the complete reaction mixture containing reaction buffer, template/primer, and the nucleotide mix.

-

Reaction Setup: In separate reaction tubes (not the microplate), add a fixed amount of the reaction mixture. Add the various dilutions of suramin to the respective tubes. Include a "no inhibitor" control (vehicle only) and a "no enzyme" negative control.

-

Enzyme Addition: Add a standardized amount of reverse transcriptase to each tube (except the negative control) to initiate the reaction.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 1-2 hours) to allow for DNA synthesis.

-

Reaction Termination & Capture: Stop the reaction by adding lysis buffer. Transfer an aliquot from each reaction tube to a corresponding well of the streptavidin-coated microplate.

-

Binding/Capture Incubation: Incubate the microplate for 1 hour at 37°C to allow the biotinylated DNA product to bind to the streptavidin-coated wells.

-

Washing: Discard the well contents and wash the plate 3-5 times with Washing Buffer to remove unincorporated nucleotides and unbound components.

-

Antibody Conjugate Addition: Add the Anti-DIG-POD antibody, diluted in conjugate dilution buffer, to each well.

-

Antibody Incubation: Incubate the plate for 1 hour at 37°C.

-

Final Washing: Repeat the washing step (Step 7) to remove unbound antibody conjugate.

-

Substrate Addition & Development: Add the peroxidase substrate to each well and incubate at room temperature (typically 15-30 minutes) until sufficient color develops.

-

Measurement: Stop the reaction by adding Stop Solution. Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm for ABTS).

-

Data Analysis: Calculate the percentage of inhibition for each suramin concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

The Process of Reverse Transcription

Reverse transcription is the central process of the retroviral life cycle, converting the single-stranded viral RNA genome into double-stranded DNA, which can then be integrated into the host cell's genome. Suramin intervenes at the very beginning of this multi-step process.

The process begins when the reverse transcriptase enzyme binds to the viral RNA template at a specific primer binding site (PBS), using a host-derived tRNA as a primer. The enzyme then synthesizes a complementary DNA (cDNA) strand, forming an RNA-DNA hybrid. The RNase H activity of the enzyme degrades the RNA portion of the hybrid, after which the enzyme synthesizes the second, complementary DNA strand. Suramin's action of blocking the initial binding of the template-primer prevents this entire cascade from occurring.

Conclusion

Suramin is a well-characterized, potent competitive inhibitor of retroviral reverse transcriptases. Its mechanism of interfering with the template-primer binding site provides a clear model for this class of enzyme inhibition. Although its clinical utility in treating retroviral infections like HIV has been superseded by more specific and less toxic agents, suramin's robust in vitro activity makes it an invaluable reference compound and research tool. The methodologies and data presented in this guide offer a comprehensive resource for scientists studying reverse transcriptase function and developing novel antiviral therapeutics.

References

- 1. Suramin: a potent inhibitor of the reverse transcriptase of RNA tumor viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential inhibition of various deoxyribonucleic and ribonucleic acid polymerases by suramin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suramin in the treatment of AIDS: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Suramin for Trypanosomiasis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Suramin, a polysulfonated naphthylurea, represents a landmark achievement in the history of chemotherapy. Developed in the early 20th century by Bayer, it was one of the first drugs to emerge from a systematic medicinal chemistry program aimed at treating infectious diseases. For a century, suramin has been a crucial tool in the fight against human African trypanosomiasis (HAT), or sleeping sickness, particularly the acute form caused by Trypanosoma brucei rhodesiense. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of suramin as a trypanocidal agent. It includes a compilation of quantitative data, detailed overviews of key experimental protocols that have been instrumental in its study, and visualizations of its cellular uptake and metabolic impact on Trypanosoma.

Historical Development of Suramin

The journey of suramin from a synthetic dye derivative to a life-saving medication is a compelling narrative of early drug discovery.

From Dyes to Drugs: The Genesis of Suramin

The development of suramin is rooted in the work of Paul Ehrlich, who pioneered the concept of "magic bullets" – chemical agents that could selectively target pathogens without harming the host.[1][2] Ehrlich's research demonstrated that certain dyes, such as trypan red and trypan blue, exhibited weak trypanocidal activity.[3] This discovery prompted further investigation by chemists at Farbenfabriken vorm. Friedr. Bayer & Co. in Germany.[4]

In 1916, building upon Ehrlich's foundational work, the Bayer team, including Oskar Dressel, Richard Kothe, and Bernhard Heymann, synthesized a series of colorless, polysulfonated urea compounds.[3] This systematic effort led to the creation of "Bayer 205," later named suramin. The drug, marketed as Germanin, proved to be significantly more effective and less toxic than existing treatments for sleeping sickness.

A Secret Formula and a Delayed Revelation

For over a decade, Bayer kept the chemical structure of suramin a closely guarded secret for commercial and political reasons. It was not until 1924 that Ernest Fourneau and his team at the Pasteur Institute in France successfully elucidated and published its structure through reverse engineering.

Quantitative Data on Suramin

This section presents key quantitative data related to the efficacy, pharmacokinetics, and clinical use of suramin in the treatment of trypanosomiasis.

In Vitro Efficacy

Suramin demonstrates potent activity against the bloodstream forms of Trypanosoma brucei. However, its polypharmacological nature means that its inhibitory concentrations can vary depending on the specific molecular target being assayed.

| Parameter | Value | Organism/System | Reference(s) |

| EC50 (in vitro growth inhibition) | ~17.2 - 35 nM | Trypanosoma brucei | |

| IC50 (glycolytic enzymes) | 3 - 100 µM | Purified T. brucei enzymes |

Pharmacokinetics in Humans

Suramin's pharmacokinetic profile is characterized by its long half-life and high degree of protein binding.

| Parameter | Value | Notes | Reference(s) |

| Bioavailability | Not orally bioavailable | Administered intravenously | |

| Protein Binding | ~99.7% | Primarily to plasma proteins | |

| Half-life | 41 - 78 days | Varies between individuals | |

| Elimination | ~80% via kidneys | Not extensively metabolized |

Clinical Efficacy and Dosing for Human African Trypanosomiasis (T. b. rhodesiense, Stage 1)

Suramin is the first-line treatment for the hemolymphatic (early) stage of East African sleeping sickness.

| Parameter | Finding/Recommendation | Reference(s) |

| Cure Rate (Stage 1 HAT) | 94% of patients survived and successfully completed treatment in a retrospective study. | |

| Standard Dosing Regimen | Initial test dose of 4-5 mg/kg, followed by five weekly intravenous injections of 20 mg/kg (max 1 g per injection). | |

| Common Adverse Events | Fever/chills, severe headache, aching joints, extreme fatigue, swollen lymph nodes, rash, nephrotoxicity, peripheral neuropathy. |

Mechanism of Action

The trypanocidal activity of suramin is multifaceted, involving a unique mode of cellular entry and the disruption of critical metabolic pathways within the parasite.

Cellular Uptake: A Trojan Horse Strategy

Suramin's large, highly charged structure prevents its passive diffusion across the trypanosome's cell membrane. Instead, it gains entry through receptor-mediated endocytosis. The primary receptor for suramin has been identified as the Invariant Surface Glycoprotein 75 (ISG75). Suramin has also been shown to bind to low-density lipoproteins (LDL) in the host's plasma, which are then taken up by the parasite.

Polypharmacology: Inhibition of Multiple Enzymes

Once inside the trypanosome's cytosol, suramin acts as a polypharmacological agent, inhibiting a wide range of enzymes crucial for the parasite's survival. Its primary targets are the enzymes of the glycolytic pathway. Bloodstream form trypanosomes are entirely dependent on glycolysis for ATP production, making this pathway an ideal drug target. Suramin has been shown to inhibit several key glycolytic enzymes, including hexokinase, aldolase, and glycerol-3-phosphate dehydrogenase. This disruption of energy metabolism ultimately leads to a collapse in cellular ATP levels and parasite death.

More recently, a DNA helicase, RuvBL1, has been identified as another potential target of suramin.

Key Experimental Protocols

The elucidation of suramin's mechanism of action has been made possible through a variety of experimental techniques. This section provides an overview of some of the core methodologies.

In Vitro Cultivation of Trypanosoma brucei Bloodstream Forms

Maintaining viable cultures of bloodstream form trypanosomes is fundamental for studying the effects of drugs like suramin in a controlled environment.

-

Culture Medium: HMI-9 (Hirumi's Modified Iscove's Medium) is a commonly used medium, typically supplemented with 10-20% heat-inactivated fetal bovine serum (FBS).

-

Culture Conditions: Parasites are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Density: Cultures are typically maintained between 1 x 10^5 and 1.5 x 10^6 cells/mL to ensure logarithmic growth.

-

Sub-culturing: Cultures are diluted with fresh medium every 24-48 hours to maintain the optimal cell density.

Determination of In Vitro Drug Efficacy (EC50/IC50)

Assessing the potency of suramin against trypanosomes is a critical step in its evaluation.

-

Cell Seeding: Bloodstream form trypanosomes are seeded in 96-well plates at a low density (e.g., 1 x 10^4 cells/mL) in the presence of serial dilutions of suramin.

-

Incubation: The plates are incubated for 48-72 hours under standard culture conditions.

-

Viability Assay: Cell viability is assessed using a metabolic indicator dye such as resazurin. Resazurin is reduced by viable cells to the fluorescent product resorufin, and the fluorescence is measured using a plate reader.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) is calculated using non-linear regression analysis.

Genome-Wide RNA Interference (RNAi) Screens

RNAi screens have been instrumental in identifying the genes involved in suramin uptake and resistance.

-

RNAi Library: A library of trypanosome clones is generated, with each clone containing a construct that, upon induction (e.g., with tetracycline), expresses double-stranded RNA corresponding to a specific gene, leading to its silencing.

-

Drug Selection: The induced RNAi library is exposed to a lethal concentration of suramin.

-

Selection of Resistant Clones: Clones in which the silencing of a particular gene confers resistance to suramin will survive and proliferate.

-

Identification of Resistance Genes: The RNAi target sequences in the resistant clones are identified by deep sequencing and mapped to the trypanosome genome to identify the genes responsible for resistance. This technique was pivotal in identifying ISG75 as the suramin receptor.

Metabolomics Analysis

Untargeted metabolomics has provided a systems-level view of the metabolic perturbations caused by suramin in trypanosomes.

-

Sample Preparation: Bloodstream form trypanosomes are cultured with and without suramin. At various time points, the cells are harvested, and metabolites are extracted (e.g., using a chloroform/methanol/water extraction method).

-

Analytical Techniques: The extracted metabolites are analyzed using high-resolution mass spectrometry (LC-MS) and/or nuclear magnetic resonance (NMR) spectroscopy.

-

Data Analysis: The resulting data is processed to identify and quantify the metabolites. Statistical analyses, such as principal component analysis (PCA) and pathway enrichment analysis, are used to identify significant differences in the metabolomes of treated and untreated parasites and to pinpoint the metabolic pathways that are most affected.

Conclusion and Future Perspectives

Suramin stands as a testament to the power of medicinal chemistry in combating infectious diseases. For a century, it has been a vital medication for human African trypanosomiasis. While its polypharmacological nature and complex mechanism of action have presented challenges to its full characterization, modern techniques such as RNAi screening and metabolomics are providing unprecedented insights into how this "old" drug exerts its trypanocidal effects.

The knowledge gained from studying suramin continues to be relevant. Understanding its uptake pathways and molecular targets can inform the development of new, more specific, and less toxic trypanocidal drugs. Furthermore, the exploration of suramin's diverse biological activities has led to its investigation for other therapeutic applications, including cancer and autism. The enduring story of suramin underscores the importance of a deep, mechanistic understanding of drug action in the ongoing quest for novel therapeutics.

References

The In Vitro Polypharmacology of Suramin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suramin, a polysulfonated naphthylurea, has a long history in the clinic, initially as an antiparasitic agent. However, its complex and multifaceted molecular interactions have garnered significant interest in its potential as an anticancer, antiviral, and anti-inflammatory agent. This technical guide delves into the extensive in vitro polypharmacology of suramin, providing a comprehensive overview of its diverse molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions. The quantitative data presented herein offers a valuable resource for researchers aiming to understand and exploit the therapeutic potential of this enigmatic molecule.

Quantitative Analysis of Suramin's In Vitro Activities

The pleiotropic effects of suramin are underscored by its wide range of inhibitory and modulatory activities against various enzymes, receptors, and cellular processes. The following tables summarize the key quantitative data from in vitro studies, providing a comparative view of its potency across different biological targets.

Table 1: Enzyme Inhibition by Suramin

| Enzyme Target | Organism/Cell Line | IC50 Value | Experimental Assay |

| DNA Topoisomerase II | Yeast | ~5 µM | Decatenation or relaxation assays[1] |

| cGAMP Synthase (cGAS) | THP-1 cells | Potent inhibitor (specific value not provided) | HPLC-based medium throughput screening[2] |

| Protein-Tyrosine Phosphatase 1B (PTP1B) | Not specified | Potent, reversible, and competitive inhibitor | Not specified[3] |

| Yersinia PTP (YopH) | Yersinia | Potent, reversible, and competitive inhibitor | Not specified[3] |

| Cdc25A | Human | 1.5 µM | Not specified[3] |

| Viral Reverse Transcriptase | HIV | Potent inhibitor | Not specified |

Table 2: Antiviral and Antiproliferative Activity of Suramin

| Virus/Cell Line | Effect | EC50/IC50/Concentration | Experimental Assay |

| SARS-CoV-2 | Inhibition of viral replication | EC50: 20 ± 2.7 μM | Cytopathic Effect (CPE) Reduction Assay |

| Transitional Carcinoma Cell Lines (MBT2, T24, RT4, TCCSUP) | Inhibition of cellular proliferation | 50% inhibition at 250-400 µg/mL | Not specified |

| RT4 Cell Line | Inhibition of cellular proliferation | 50% inhibition at 100 µg/mL (after 3 days) | Not specified |

| Lung Tumour Cell Lines | Decrease in [3H]thymidine incorporation | Dose-dependent | [3H]thymidine incorporation assay |

| Human Tumors (Colon, Endometrium, Kidney, Lung, Ovary Carcinomas; Melanoma; Mesothelioma) | Sensitivity to inhibition | Sensitive to 200 µg/mL | Human Tumor Clonogenic Assay (HTCA) |

Table 3: Modulation of Signaling Pathways by Suramin

| Pathway/Component | Cell Line | Effect | EC50 Value | Experimental Assay |

| Extracellular Signal-Regulated Kinases (ERK1/2) | Chinese Hamster Ovary (CHO) cells | Increased enzyme activity | ~2.4 µM | Not specified |

| Interleukin-6 (IL-6) Receptor Binding | Not specified | Inhibition | Potent (specific value not provided) | Radioreceptor binding assay, affinity crosslinking |

| Tumor Necrosis Factor-alpha (TNF-α) Receptor Binding | Not specified | Inhibition | ~10-fold less potent than IL-6 inhibition | Not specified |

| Vascular Endothelial Growth Factor (VEGF) Induced Mitogenicity | Cultured endothelial cells | Dose-dependent inhibition | Not specified | [3H]thymidine incorporation assay |

Key Signaling Pathways Modulated by Suramin

Suramin's ability to interact with a multitude of extracellular and intracellular targets allows it to influence a variety of critical signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected by suramin in vitro.

Caption: Suramin inhibits growth factor signaling by preventing ligands from binding to their receptor tyrosine kinases.

Caption: Suramin inhibits death receptor-induced apoptosis by inhibiting initiator caspases.

Detailed Experimental Protocols

A thorough understanding of the experimental context is crucial for interpreting the quantitative data. Below are detailed methodologies for key in vitro assays used to characterize the polypharmacology of suramin.

Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity

This assay is used to determine the ability of a compound to protect cells from virus-induced cell death.

-

Cell Culture: Vero E6 cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

-

Compound Preparation: Suramin is prepared in a series of serial dilutions.

-

Treatment and Infection: The cell culture medium is replaced with medium containing the various concentrations of suramin. The cells are then infected with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI).

-

Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for viral replication and the development of cytopathic effects.

-

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTS assay. The absorbance is read using a plate reader.

-

Data Analysis: The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve. A parallel assay without the virus is performed to assess the cytotoxicity of the compound.

Caption: Workflow of the Cytopathic Effect (CPE) Reduction Assay.

[3H]Thymidine Incorporation Assay for Cell Proliferation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Culture: Cells of interest (e.g., lung tumor cells) are seeded in multi-well plates and allowed to adhere.

-

Treatment: The cells are treated with various concentrations of suramin.

-

Radiolabeling: [3H]Thymidine, a radioactive nucleoside, is added to the culture medium. Proliferating cells will incorporate the [3H]thymidine into their newly synthesized DNA.

-

Incubation: The cells are incubated for a defined period to allow for the incorporation of the radiolabel.

-

Harvesting: The cells are harvested, and the unincorporated [3H]thymidine is washed away.

-

Quantification: The amount of incorporated [3H]thymidine is quantified using a scintillation counter.

-

Data Analysis: The level of radioactivity is proportional to the rate of DNA synthesis and, therefore, cell proliferation. The results are typically expressed as a percentage of the control (untreated cells).

Human Tumor Clonogenic Assay (HTCA)

This assay assesses the ability of a single tumor cell to undergo unlimited division and form a colony, a measure of its self-renewal capacity.

-

Tumor Specimen Preparation: Fresh human tumor specimens are dissociated into a single-cell suspension.

-

Plating: A known number of tumor cells are plated in a semi-solid medium (e.g., soft agar) in the presence of various concentrations of suramin.

-

Incubation: The plates are incubated for several weeks to allow for colony formation.

-

Colony Counting: The number of colonies (typically defined as a cluster of >50 cells) in each plate is counted.

-

Data Analysis: The percentage of colony formation inhibition is calculated by comparing the number of colonies in the treated groups to the control group. This provides a measure of the drug's cytotoxic or cytostatic effect on the tumor-initiating cells.

Conclusion

The in vitro evidence overwhelmingly demonstrates that suramin is a highly promiscuous molecule, interacting with a diverse array of biological targets. Its ability to inhibit key enzymes involved in DNA replication and cellular signaling, block the interaction of growth factors and cytokines with their receptors, and modulate fundamental cellular processes like proliferation and apoptosis, underpins its broad spectrum of biological activities. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the complex polypharmacology of suramin. A deeper understanding of its molecular mechanisms will be crucial for the rational design of more specific and less toxic analogs, potentially unlocking the full therapeutic potential of this remarkable compound in oncology, virology, and beyond.

References

Suramin: A Technical Guide to its Interaction with Growth Factor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suramin is a polysulfonated naphthylurea that has garnered significant interest in the scientific community for its broad-spectrum biological activities, including its potent inhibition of various growth factor signaling pathways. This technical guide provides an in-depth analysis of suramin's effects on growth factor binding and signal transduction. It is intended for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of suramin and its derivatives. This document details the molecular mechanisms of suramin's inhibitory action, presents quantitative data on its efficacy, outlines detailed experimental protocols for key assays, and visualizes the complex biological processes involved.

Introduction

Suramin is a symmetrical polyanionic compound initially developed for the treatment of trypanosomiasis.[1][2] Its structure, characterized by multiple sulfonate groups, allows it to interact with a wide range of biological molecules, most notably growth factors and their receptors. This interaction underlies its potential as an anti-cancer, anti-angiogenic, and anti-viral agent. Suramin's ability to antagonize the mitogenic and signaling functions of key growth factors makes it a valuable tool for studying cellular proliferation, differentiation, and survival, as well as a candidate for therapeutic intervention in diseases driven by aberrant growth factor signaling.

Mechanism of Action

The primary mechanism by which suramin inhibits growth factor signaling is through direct binding to the growth factors themselves.[3][4] As a polyanionic molecule, suramin electrostatically interacts with positively charged residues within the heparin-binding domains of many growth factors.[2] This binding can induce conformational changes in the growth factor, sterically hinder its interaction with the receptor, and in some cases, cause the growth factor to aggregate. This effectively prevents the formation of the growth factor-receptor complex, which is the initial and critical step in activating downstream signaling cascades.

While the predominant mechanism is the sequestration of the growth factor ligand, there is also evidence that suramin can directly interact with growth factor receptors, albeit with lower affinity. Additionally, at higher concentrations, suramin has been shown to inhibit the activity of various intracellular enzymes, including protein kinase C (PKC) and receptor tyrosine kinases (RTKs), further contributing to its inhibitory effects on cellular signaling.

Quantitative Data on Suramin's Inhibitory Activity

The efficacy of suramin in inhibiting growth factor binding and subsequent cellular processes has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) for various growth factors and cell lines.

Table 1: Inhibition of Growth Factor Binding by Suramin

| Growth Factor | Cell Line/System | IC50 | Reference |

| PDGF | Swiss 3T3 cells | ~60 µM | |

| EGF | T24 cells | ~300 µM | |

| EGF | HT1376 cells | ~100 µM | |

| EGF | Human Meningioma | 320 µM | |

| IGF-1 | T24 & HT1376 cells | 60 µM | |

| IGF-1 | HT29-D4 cells | ~25 µg/mL | |

| bFGF (low affinity) | Bovine Capillary Endothelial (BCE) cells | 24.3 µg/mL | |

| bFGF (high affinity) | Bovine Capillary Endothelial (BCE) cells | 71.5 µg/mL | |

| TGF-β | AKR-2B cells | 10-15 fold lower than for EGF |

Table 2: Inhibition of Cell Proliferation by Suramin

| Cell Line | Growth Condition | IC50 | Reference |

| MCF-7 | Serum-supplemented | 153.96 ± 1.44 µM | |

| PC3 | 5% FCS | 153 µM | |

| SW-1573/IR500 | 5% FCS | 45 µM | |

| Osteosarcoma (OS2) | Not specified | 21 µg/mL | |

| Melanoma (CAL 24) | Not specified | 1408 µg/mL | |

| Melanoma (CAL 41) | Not specified | 120 µg/mL | |

| SH-SY5Y | 0.6% CS | 50-400 µg/mL (range) |

Effects on Specific Growth Factor Signaling Pathways

Platelet-Derived Growth Factor (PDGF) Signaling

Suramin is a potent inhibitor of PDGF-stimulated signaling. It directly binds to PDGF, preventing its interaction with the PDGF receptor (PDGFR), a receptor tyrosine kinase. This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream pathways, such as the Ras-MAPK/ERK and PI3K-Akt pathways, which are crucial for cell proliferation, migration, and survival. Suramin has been shown to decrease PDGF-stimulated proliferation and receptor phosphorylation in vascular smooth muscle cells.

Fibroblast Growth Factor (FGF) Signaling

Suramin effectively blocks FGF signaling by binding to FGFs, particularly FGF1 and FGF2 (bFGF). This interaction prevents FGF from binding to its receptor (FGFR), thereby inhibiting receptor dimerization and autophosphorylation. The downstream consequences include the suppression of pathways like the Ras-MAPK/ERK cascade, leading to reduced cell proliferation and migration. Suramin's anti-angiogenic properties are, in part, attributed to its inhibition of FGF-mediated endothelial cell proliferation and migration.

Epidermal Growth Factor (EGF) Signaling

Suramin's effect on EGF signaling is more complex. While it can inhibit the binding of EGF to its receptor (EGFR), the required concentrations are often higher compared to those for PDGF or FGF. Some studies have reported a biphasic effect, where low concentrations of suramin may enhance EGF binding affinity, while higher concentrations are inhibitory. Interestingly, in some cancer cell lines, suramin has been shown to paradoxically activate the EGFR by inducing the release of membrane-bound TGF-α, another EGFR ligand. This highlights the context-dependent nature of suramin's effects.

Vascular Endothelial Growth Factor (VEGF) Signaling

Suramin is a potent inhibitor of VEGF-induced signaling, a critical pathway in angiogenesis. By interacting with VEGF, suramin prevents its binding to the VEGF receptor 2 (VEGFR2 or KDR), thereby inhibiting receptor tyrosine kinase activity. This leads to a dose-dependent inhibition of VEGF-induced mitogenicity and chemotaxis in endothelial cells.

References

- 1. Epidermal growth factor receptor expression and suramin cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]

- 4. Suramin inhibits PDGF-stimulated receptor phosphorylation, proteoglycan synthesis and glycosaminoglycan hyperelongation in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Suramin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Suramin, a polysulfonated naphthylurea with a long history of use as an antiparasitic agent and a subject of extensive research for its potential applications in oncology, virology, and neurobiology. This document details its complex structure, summarizes its key properties in tabular format, outlines standard experimental protocols for their determination, and visualizes its interactions with key biological pathways.

Chemical Structure and Identification

Suramin is a large, symmetrical molecule characterized by a central urea functional group linking two identical polysulfonated naphthylamine moieties. Its structure contains six aromatic systems, four amide groups in addition to the urea, and six sulfonic acid groups. This highly charged, polyanionic nature is central to its mechanism of action and pharmacokinetic profile.

The chemical identity of Suramin is detailed in the table below.

| Identifier | Value |

| IUPAC Name | 8,8'-{Carbonylbis[imino-3,1-phenylenecarbonylimino(4-methyl-3,1-phenylene)carbonylimino]}di(1,3,5-naphthalenetrisulfonic acid)[1] |

| Molecular Formula | C₅₁H₄₀N₆O₂₃S₆[1][2] |

| SMILES Notation | CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C(=O)NC4=C(C=C(C=C4)C)C(=O)NC5=C6C(=C(C=C5)S(=O)(=O)O)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC7=C8C(=C(C=C7)S(=O)(=O)O)C(=CC(=C8)S(=O)(=O)O)S(=O)(=O)O |

| CAS Number | 145-63-1 (for Suramin); 129-46-4 (for Suramin Sodium Salt)[2][3] |

Physicochemical Properties

Suramin is typically administered as its hexasodium salt to ensure water solubility. Its large size and multiple charged groups dictate its physical and chemical behavior, such as its high molecular weight, poor oral bioavailability, and extensive protein binding in serum.

| Property | Value | Notes |

| Molecular Weight | 1297.3 g/mol (Suramin) | 1429.17 g/mol (Suramin Hexasodium Salt) |

| Solubility | Suramin: 8.72e-03 g/L (Predicted) Suramin Sodium Salt: Very soluble in water (>10 mg/ml); Slightly soluble in ethanol; Insoluble in chloroform and ether. | High water solubility of the sodium salt is crucial for its intravenous administration. |

| pKa (Strongest Acidic) | -3.5 (Predicted) | The sulfonic acid groups are highly acidic. |